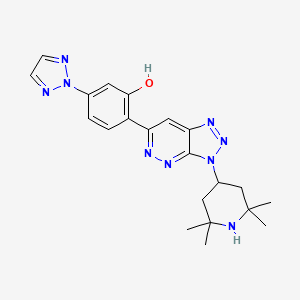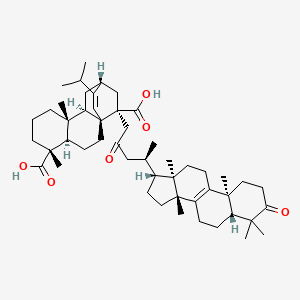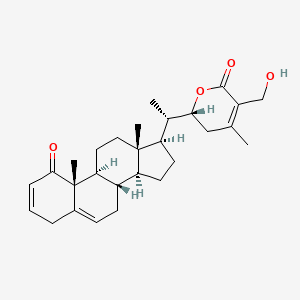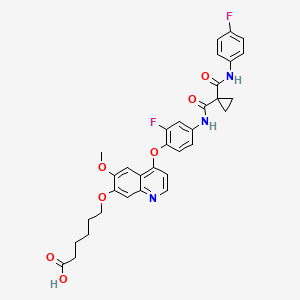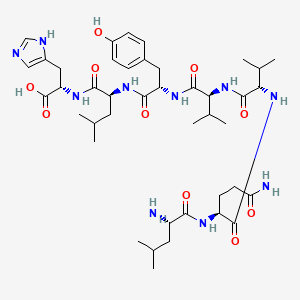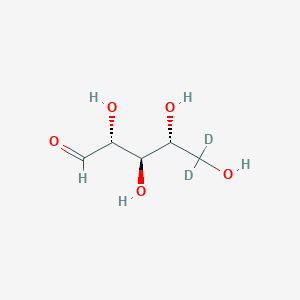
D-Ribose-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribose-d2 is a deuterated form of D-Ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . D-Ribose is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units . The “d2” in this compound indicates the presence of two deuterium atoms, which are isotopes of hydrogen. This modification can be useful in various scientific research applications, particularly in studies involving metabolic pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose-d2 typically involves the incorporation of deuterium atoms into the ribose molecule. One common method is the catalytic hydrogenation of D-Ribose in the presence of deuterium gas (D2). This process replaces the hydrogen atoms in the ribose molecule with deuterium atoms. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of D-Ribose, including its deuterated form, can be achieved through microbial fermentation. Specific strains of bacteria, such as Bacillus species, are engineered to produce high yields of D-Ribose. These bacteria are cultivated in fermentation tanks with a nutrient-rich medium, and the D-Ribose is subsequently extracted and purified .
化学反応の分析
Types of Reactions
D-Ribose-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms such as ribitol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include ribonic acid, ribitol, and various nucleosides and nucleotides. These products are important in biochemical and pharmaceutical applications .
科学的研究の応用
D-Ribose-d2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of ribose in various biochemical processes.
Biology: Helps in studying the role of ribose in cellular energy production and its involvement in the synthesis of nucleotides and nucleic acids.
Medicine: Investigated for its potential benefits in conditions like chronic fatigue syndrome, fibromyalgia, and heart disease.
作用機序
D-Ribose-d2 exerts its effects primarily through its role in the synthesis of ATP. The incorporation of deuterium atoms does not significantly alter the biochemical properties of ribose, allowing it to participate in the same metabolic pathways as non-deuterated ribose. This compound is involved in the activation of adenosine monophosphate-activated protein kinase (AMPK), an enzyme that plays a key role in cellular energy homeostasis . This activation leads to increased ATP production and improved energy levels in cells .
類似化合物との比較
Similar Compounds
D-Ribose: The non-deuterated form of D-Ribose, which is widely used in biochemical and medical research.
2-Deoxy-D-Ribose: A derivative of D-Ribose that lacks an oxygen atom at the second carbon position.
Uniqueness
D-Ribose-d2 is unique due to the presence of deuterium atoms, which makes it a valuable tool in research involving isotopic labeling. This allows scientists to track the metabolic fate of ribose and study its interactions in greater detail. The deuterium atoms also provide stability to the molecule, making it useful in long-term studies .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.14 g/mol |
IUPAC名 |
(2R,3R,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2 |
InChIキー |
PYMYPHUHKUWMLA-PTEVNSBISA-N |
異性体SMILES |
[2H]C([2H])([C@H]([C@H]([C@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


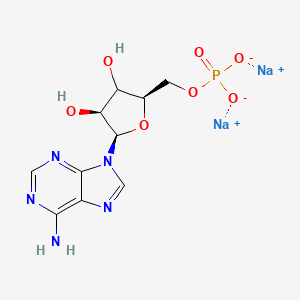
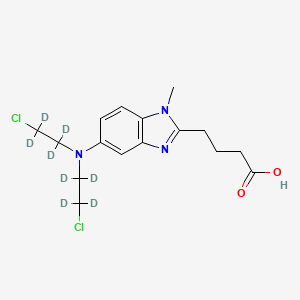
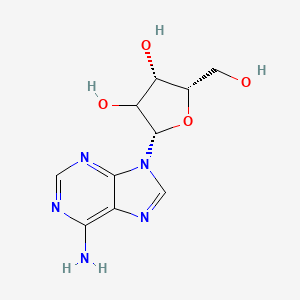
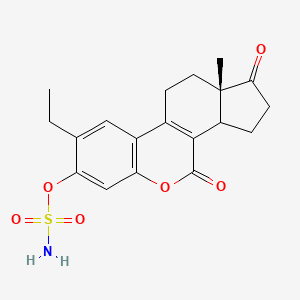
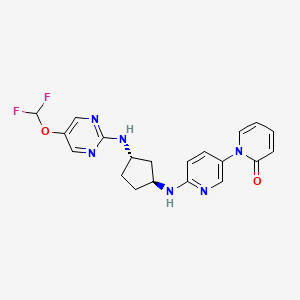

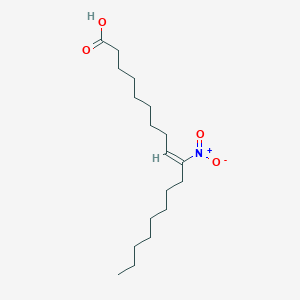

![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
